N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
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Overview
Description
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.
Attachment of the Methoxybenzamide Moiety: This can be accomplished through coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-cyclopropyl-3-[1-(phenylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide: Lacks the dimethyl groups on the phenyl ring.
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-hydroxybenzamide: Has a hydroxy group instead of a methoxy group.
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzoate: Contains a benzoate ester instead of a benzamide.
These comparisons can help in understanding the structure-activity relationships and the unique properties of this compound.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-17-12-18(2)14-19(13-17)16-27-10-8-22(9-11-27)30-24-15-20(4-7-23(24)29-3)25(28)26-21-5-6-21/h4,7,12-15,21-22H,5-6,8-11,16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJZMQLSGHSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)C(=O)NC4CC4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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